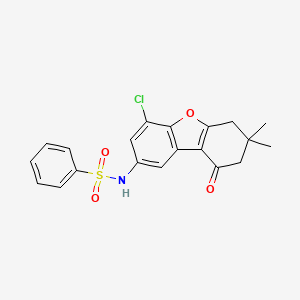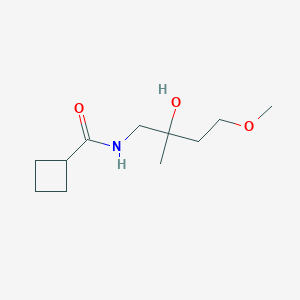
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide, also known by its CAS number 1692852-73-5 , is a synthetic compound. It falls within the category of potential novel analgesics. Its unique pharmacological profile suggests advantages over other analgesics in clinical use.
Synthesis Analysis
The synthesis of this compound begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide . The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction. The final product is purified using crystallization and recrystallization techniques.Molecular Structure Analysis
The molecular formula of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide is C11H21NO3 . It contains a total of 40 bonds , including 15 non-H bonds , 1 multiple bond , 9 rotatable bonds , 1 double bond , 1 secondary amide (aliphatic) , 1 hydroxyl group , 1 tertiary alcohol , and 1 ether (aliphatic) .Scientific Research Applications
- Application : N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide could be explored as a potential NLO material. Its unique structure may contribute to efficient frequency conversion, holographic imaging, and integrated optics .
- Application : The compound’s derivatives could serve as novel chromophores in photorefractive polymers. These materials play a crucial role in analytical studies and optical data storage .
- Application : N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide might be explored as a biorenewable molecule. Its synthesis pathways could contribute to sustainable chemical processes .
- Application : Investigate the growth and characterization of single crystals of this compound. Techniques like X-ray diffraction, thermal analysis, and optical studies provide valuable insights .
- Application : Analyze the dielectric behavior of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide at different temperatures and frequencies. This information is relevant for electronic applications .
- Application : Investigate the emission spectrum of the compound. The wavelength of maximum intensity provides insights into potential applications in optoelectronics or sensors .
Organic Nonlinear Optical (NLO) Materials
Photorefractive Polymers
Biorenewable Molecules
Crystal Growth and Characterization
Dielectric Properties
Photoluminescence Studies
Mechanism of Action
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide modulates pain through non-opioid pathways while still exhibiting analgesic properties. It may offer advantages over traditional opioid analgesics, potentially reducing side effects like respiratory depression.
Physical and Chemical Properties Analysis
- Purity Measurement : High Performance Liquid Chromatography (HPLC).
Future Directions
Further studies are needed to explore its full pharmacological potential, safety profile, and potential applications in various fields of research and industry.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(14,6-7-15-2)8-12-10(13)9-4-3-5-9/h9,14H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHUJOIMAMFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


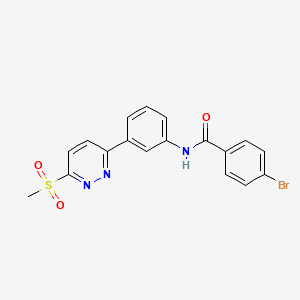
![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
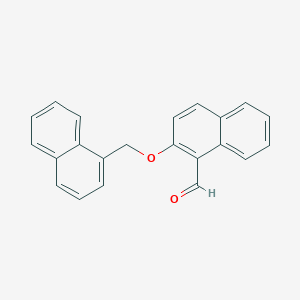
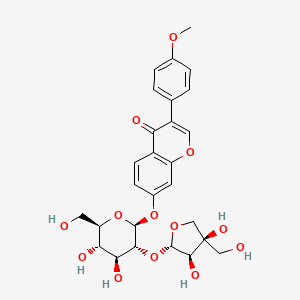
![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)
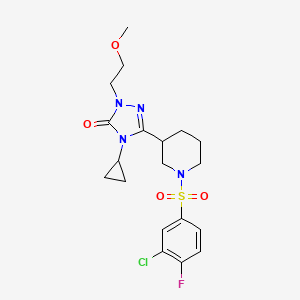
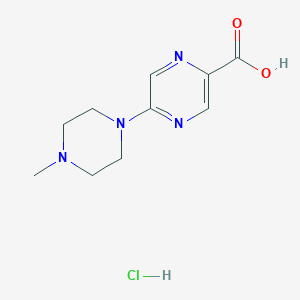

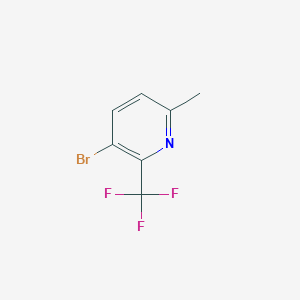
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
